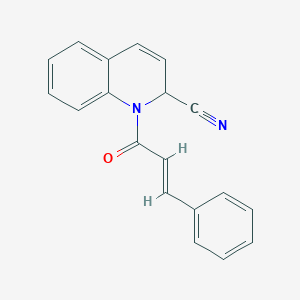![molecular formula C30H26N2O5 B12013101 [3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 764693-09-6](/img/structure/B12013101.png)
[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-metoxibenzoato es un compuesto orgánico complejo conocido por sus diversas aplicaciones en la investigación científica. Este compuesto presenta un enlace hidrazona, que a menudo se asocia con la actividad biológica, y un grupo metoxibenzoato, que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de [3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-metoxibenzoato típicamente involucra un proceso de varios pasos:
Formación del Enlace Hidrazona: El paso inicial involucra la reacción de 4-fenilfenol con cloruro de propanilo para formar cloruro de 4-fenilfenoxipropanilo. Este intermedio se hace reaccionar entonces con hidrato de hidracina para producir 2-(4-fenilfenoxi)propanoylhidracina.
Reacción de Condensación: El derivado de hidracina se condensa entonces con 3-formilfenil 4-metoxibenzoato en condiciones ácidas para formar el producto final, [3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-metoxibenzoato.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como la implementación de técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el enlace hidrazona, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidracina.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrófila, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila a menudo emplean reactivos como bromo o ácido nítrico en condiciones controladas.
Productos Principales
Oxidación: Derivados oxidados del grupo hidrazona.
Reducción: Derivados de hidracina.
Sustitución: Compuestos aromáticos funcionalizados con varios sustituyentes.
Aplicaciones Científicas De Investigación
Química
En química, [3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-metoxibenzoato se utiliza como precursor para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica.
Biología
El enlace hidrazona del compuesto es conocido por su potencial actividad biológica. Se estudia por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Los investigadores investigan sus interacciones con macromoléculas biológicas para desarrollar nuevos agentes terapéuticos.
Medicina
En medicina, este compuesto se explora por su potencial como candidato a fármaco. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un compuesto principal prometedor en los programas de descubrimiento de fármacos.
Industria
Industrialmente, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas. Sus características estructurales permiten la creación de polímeros y otros materiales con características de rendimiento mejoradas.
Mecanismo De Acción
El mecanismo de acción de [3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-metoxibenzoato implica su interacción con objetivos moleculares como enzimas y receptores. El enlace hidrazona puede formar enlaces covalentes reversibles con los sitios activos de las enzimas, inhibiendo su actividad. Además, los anillos aromáticos pueden participar en interacciones π-π con macromoléculas biológicas, afectando su función.
Comparación Con Compuestos Similares
Compuestos Similares
[3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-bromobenzoato: Estructura similar pero con un sustituyente bromo, que puede alterar su reactividad y actividad biológica.
2-etoxil-4-[(5-oxo-3-fenil-1,5-dihidro-1,2,4-triazol-4-ilimino)-metil]-fenil-4-metoxibenzoato: Otro compuesto con una estructura central similar pero diferentes grupos funcionales.
Singularidad
La singularidad de [3-[(E)-[2-(4-fenilfenoxi)propanoylhidrazinilideno]metil]fenil] 4-metoxibenzoato radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su enlace hidrazona y su grupo metoxibenzoato lo hacen particularmente versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
764693-09-6 |
|---|---|
Fórmula molecular |
C30H26N2O5 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C30H26N2O5/c1-21(36-27-17-11-24(12-18-27)23-8-4-3-5-9-23)29(33)32-31-20-22-7-6-10-28(19-22)37-30(34)25-13-15-26(35-2)16-14-25/h3-21H,1-2H3,(H,32,33)/b31-20+ |
Clave InChI |
DFUYKYLKOIDJQK-AJBULDERSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013028.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12013042.png)
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12013049.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12013057.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12013093.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)

